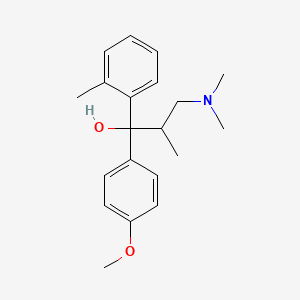![molecular formula C11H16BNO4S B14152888 [2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid CAS No. 878289-34-0](/img/structure/B14152888.png)
[2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry This compound is known for its unique structure, which includes a thiophene ring, a pyrrolidine moiety, and a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid typically involves the following steps:
Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized through a series of reactions starting from commercially available starting materials. This often involves the use of protecting groups to ensure selective reactions at specific sites.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid derivative with an appropriate halide.
Formation of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction, which involves the reaction of a boron-containing reagent with the thiophene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidine moiety, leading to the formation of alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, along with bases such as potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various carbon-carbon bonded products depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for the construction of biaryl compounds and other complex structures.
Biology
In biology, this compound is used in the development of boron-containing drugs. Boronic acids are known for their ability to inhibit proteases, making them potential candidates for the treatment of diseases such as cancer and bacterial infections.
Medicine
In medicine, this compound is being explored for its potential use in drug delivery systems. The boronic acid group can form reversible covalent bonds with diols, making it useful for targeted drug delivery.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and electronic devices. Its unique structure allows for the creation of materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of [2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, leading to the inhibition of enzymes and other biological processes. This interaction is often mediated by the formation of a boronate ester, which can be hydrolyzed under physiological conditions.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-boronic acid
- Thiophene-3-boronic acid
- Pyrrolidine-2-boronic acid
Uniqueness
The uniqueness of [2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid lies in its combination of functional groups. The presence of both a thiophene ring and a pyrrolidine moiety, along with the boronic acid group, provides a unique set of chemical properties that can be exploited for various applications. This combination allows for versatile reactivity and the potential for the development of novel compounds with specific biological and chemical activities.
Properties
CAS No. |
878289-34-0 |
|---|---|
Molecular Formula |
C11H16BNO4S |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
[2-[[(2S)-2-methoxycarbonylpyrrolidin-1-yl]methyl]thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C11H16BNO4S/c1-17-11(14)9-3-2-5-13(9)7-10-8(12(15)16)4-6-18-10/h4,6,9,15-16H,2-3,5,7H2,1H3/t9-/m0/s1 |
InChI Key |
MUJZTVTWUYWNBH-VIFPVBQESA-N |
Isomeric SMILES |
B(C1=C(SC=C1)CN2CCC[C@H]2C(=O)OC)(O)O |
Canonical SMILES |
B(C1=C(SC=C1)CN2CCCC2C(=O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-Chlorophenyl)-3-[2-(4-morpholinyl)ethyl]-2(3H)-thiazolylidene]-2,4-dimethylbenzenamine](/img/structure/B14152818.png)
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B14152825.png)
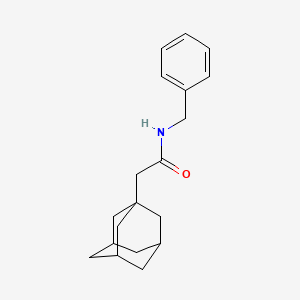

![2-[(E)-2-(3-Hydroxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14152844.png)
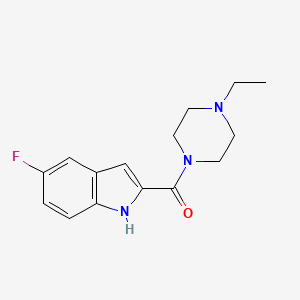
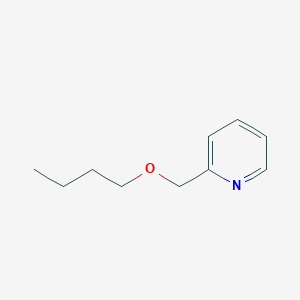
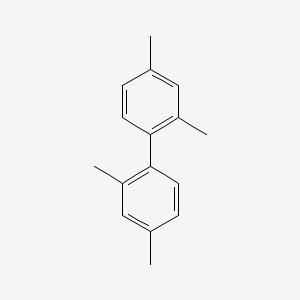

![1-[1-[2-(4-Methylphenoxy)ethyl]-1H-indol-3-yl]ethanone](/img/structure/B14152862.png)
![2-[4-methoxy-2-(3-methoxypropoxy)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14152863.png)

![4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile](/img/structure/B14152871.png)
